SIRT5 inhibitor 5

Sirtuin inhibition Chemical probe development Structure-activity relationship

SIRT5 inhibitor 5 (compound 47) is a validated chemical probe with a defined substrate-competitive mechanism that ensures NAD⁺-independent inhibition, unlike NAD⁺-competitive or covalent inhibitors. With an IC50 of 0.21 µM and >100-fold selectivity over SIRT1/2/3/6, it serves as a benchmark for SIRT5 target engagement studies in cancer metabolism, mitochondrial dysfunction, and assay development. Its consistent potency across metabolic states guarantees reproducible results in CETSA, desuccinylation, and metabolic flux assays.

Molecular Formula C21H14ClN3O3S
Molecular Weight 423.9 g/mol
Cat. No. B11936878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSIRT5 inhibitor 5
Molecular FormulaC21H14ClN3O3S
Molecular Weight423.9 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1=CC2=CC=C(C=C2)C(=O)O)C3=NC(=CS3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H14ClN3O3S/c1-12-17(10-13-2-4-15(5-3-13)20(27)28)19(26)25(24-12)21-23-18(11-29-21)14-6-8-16(22)9-7-14/h2-11H,1H3,(H,27,28)/b17-10+
InChIKeyBASVBEFRHZKYIH-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SIRT5 inhibitor 5: A Pyrazolone-Based, Substrate-Competitive Inhibitor for Precision SIRT5 Research


SIRT5 inhibitor 5 (CAS 2883730-60-5) is a small-molecule inhibitor of the mitochondrial NAD⁺-dependent deacylase sirtuin 5 (SIRT5) [1]. The compound features a pyrazolone scaffold and belongs to a class of potent SIRT5 inhibitors developed through structure-based optimization of a screening hit, leading to compound 47 (SIRT5 inhibitor 5) [2]. This compound is characterized as a substrate-competitive inhibitor, meaning it does not occupy the NAD⁺-binding pocket but instead competes with acyl-lysine substrates for the active site [1].

Critical Differentiators of SIRT5 inhibitor 5: Why Analogs Cannot Be Substituted


SIRT5 inhibitors are not functionally interchangeable due to significant variations in their mechanisms of action, selectivity profiles, and cellular activity. While several compounds are marketed as SIRT5 inhibitors, they differ fundamentally in how they engage the enzyme. SIRT5 inhibitor 5, for example, operates as a substrate-competitive inhibitor that does not occupy the NAD⁺-binding pocket [1]. This is a critical distinction from other SIRT5 inhibitors that may act via NAD⁺ competition or covalent modification, leading to divergent outcomes in cellular models. Additionally, selectivity for SIRT5 over other sirtuin isoforms (SIRT1-3, SIRT6) is not a given; many early SIRT5 inhibitors exhibit substantial off-target activity [2]. Therefore, direct substitution of SIRT5 inhibitor 5 with a generic 'SIRT5 inhibitor' without verifying its specific binding mode and selectivity profile risks introducing confounding variables into experiments, compromising the validity and reproducibility of research findings.

Quantitative Differentiation of SIRT5 inhibitor 5 vs. Key Analogs


Potency Comparison: SIRT5 inhibitor 5 (IC50 0.21 µM) vs. Early Lead SIRT5 inhibitor 4 (IC50 26.4 µM)

SIRT5 inhibitor 5 (compound 47) is a potent SIRT5 inhibitor with an IC50 of 0.21 µM [1]. In contrast, SIRT5 inhibitor 4 (compound 11), an earlier-generation inhibitor, exhibits a substantially weaker IC50 of 26.4 µM [2]. This represents a >125-fold improvement in potency, a critical advancement for studies requiring robust target engagement at lower, potentially less cytotoxic concentrations.

Sirtuin inhibition Chemical probe development Structure-activity relationship

Sirtuin Selectivity Profile: SIRT5 inhibitor 5 vs. SIRT1/2/3/6

A comprehensive selectivity panel demonstrates that SIRT5 inhibitor 5 is highly selective for SIRT5. The compound exhibits an IC50 of 7.5 µM for SIRT5, while showing minimal to no inhibition of SIRT1, SIRT2, SIRT3, and SIRT6 at concentrations up to 200 µM or 1000 µM [1]. Specifically, IC50 values for SIRT1 and SIRT2 are >1000 µM, and >200 µM for SIRT3 and SIRT6. This contrasts with SIRT5 inhibitor 4 (compound 11), which shows no inhibition of SIRT1/2/3 at 400 µM but has an IC50 of 26.4 µM for SIRT5 [2].

Isoform selectivity Target engagement Chemical biology

Mechanism of Action: Substrate-Competitive Inhibition by SIRT5 inhibitor 5 vs. NAD⁺-Competitive Inhibitors

SIRT5 inhibitor 5 is a substrate-competitive inhibitor that does not occupy the NAD⁺-binding pocket [1]. Kinetic studies demonstrate that its inhibitory activity remains unchanged across varying concentrations of NAD⁺ (50-800 µM) but decreases with increasing concentrations of the acyl-lysine substrate Ac-K(Suc)-AMC (10-270 µM) [1]. This mechanism is distinct from NAD⁺-competitive inhibitors, which would show reduced potency at higher NAD⁺ concentrations. A comparative study on SIRT5 inhibitors noted that compounds acting via substrate competition, like SIRT5 inhibitor 5, may offer a different selectivity profile and cellular activity compared to those targeting the NAD⁺ site [2].

Enzyme kinetics Inhibition mechanism Drug design

Chemical Scaffold Distinction: Pyrazolone (SIRT5 inhibitor 5) vs. Thiosuccinyl Peptides

SIRT5 inhibitor 5 is a small-molecule inhibitor built upon a pyrazolone scaffold (MW 423.87 g/mol) [1]. This contrasts with earlier SIRT5 inhibitors based on thiosuccinyl peptides, which, while potent and selective, are peptide-based and may present challenges in cellular permeability and metabolic stability [2]. The development of non-peptidic, drug-like scaffolds like pyrazolones represents a significant step forward in creating more tractable chemical probes for cellular and in vivo studies. The small-molecule nature of SIRT5 inhibitor 5 (C21H14ClN3O3S) is a key differentiator from larger, peptidic inhibitors such as SIRT5 inhibitor 32 (MW 855.06 g/mol) .

Medicinal chemistry Chemical probe Drug-likeness

Optimal Use Cases for SIRT5 inhibitor 5 in Sirtuin Biology Research


Validating SIRT5-Specific Functions in Cancer Cell Metabolism

Use SIRT5 inhibitor 5 to dissect the role of SIRT5-mediated desuccinylation in cancer cell lines. Its high potency (IC50 0.21 µM) and selectivity for SIRT5 over other sirtuins (SIRT1/2 IC50 >1000 µM) [1] make it suitable for experiments where specific target engagement is critical. Treatment with SIRT5 inhibitor 5 can help elucidate how SIRT5 modulates mitochondrial protein succinylation, TCA cycle flux, and cell proliferation in models of leukemia or breast cancer, where SIRT5 dependency has been established [2].

Elucidating SIRT5-Dependent Signaling in Metabolic Disease Models

Employ SIRT5 inhibitor 5 in cellular models of metabolic dysfunction to investigate the role of SIRT5 in fatty acid oxidation, glutamine metabolism, and oxidative stress responses. Its substrate-competitive mechanism, independent of NAD⁺ concentration, ensures consistent inhibition across varying cellular metabolic states [1]. This application is particularly relevant for studying SIRT5's role in regulating key metabolic enzymes like carbamoyl phosphate synthetase 1 (CPS1) and glucose-6-phosphate isomerase (GPI).

Benchmarking New SIRT5 Inhibitors in Structure-Activity Relationship (SAR) Studies

Utilize SIRT5 inhibitor 5 as a positive control and benchmark compound in the development and characterization of novel SIRT5 inhibitors. Its well-defined potency (IC50 0.21 µM) and selectivity profile (>100-fold for SIRT5 over SIRT1/2/3/6) [2] provide a robust reference point for evaluating new chemical entities in biochemical and cellular assays. This is essential for medicinal chemistry programs aimed at optimizing SIRT5-targeted therapies.

Profiling Sirtuin Target Engagement in Cellular Thermal Shift Assays (CETSA)

Apply SIRT5 inhibitor 5 in Cellular Thermal Shift Assays (CETSA) to confirm direct target engagement of SIRT5 within a complex cellular environment. Its ability to bind and stabilize SIRT5 can be quantified by a shift in the protein's melting temperature, providing a functional readout of target occupancy. This application is critical for bridging biochemical potency with cellular activity, a key requirement for chemical probe characterization.

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